molecular formula C16H21NO5 B2515717 4-(8-Methoxy-8-oxooctanamido)benzoic acid CAS No. 1203576-84-4

4-(8-Methoxy-8-oxooctanamido)benzoic acid

Cat. No.: B2515717
CAS No.: 1203576-84-4
M. Wt: 307.346
InChI Key: SXDVZKONTNKEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-Methoxy-8-oxooctanamido)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and an octanamido group

Properties

IUPAC Name

4-[(8-methoxy-8-oxooctanoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-22-15(19)7-5-3-2-4-6-14(18)17-13-10-8-12(9-11-13)16(20)21/h8-11H,2-7H2,1H3,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDVZKONTNKEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Methoxy-8-oxooctanamido)benzoic acid typically involves the coupling of 4-aminobenzoic acid with 8-methoxy-8-oxooctanoic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(8-Methoxy-8-oxooctanamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(8-Methoxy-8-oxooctanamido)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to changes in their function and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(8-Methoxy-8-oxooctanamido)benzoic acid is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoic acid and octanamido moieties allows for diverse interactions and applications that are not possible with the individual components .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.